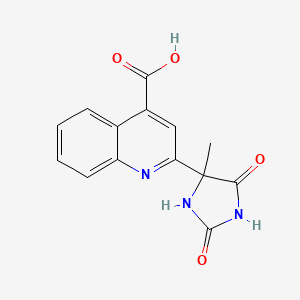![molecular formula C10H20N2O B12883092 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 61309-09-9](/img/structure/B12883092.png)
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a pyrrole ring, an isobutyl group, and an ethanolamine moiety
Méthodes De Préparation
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Isopropyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with an isopropyl group instead of an isobutyl group.
2-((2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol: Similar structure but with a butyl group instead of an isobutyl group.
The uniqueness of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
61309-09-9 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2-[[5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-9-3-4-10(12-9)11-5-6-13/h8-9,13H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
FXLZPQSEMZAULT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCC(=NCCO)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



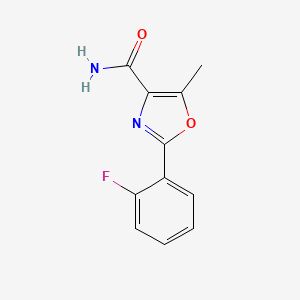

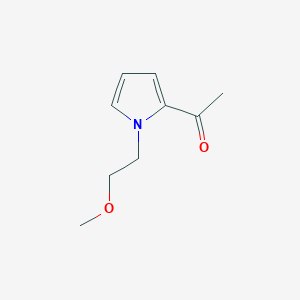
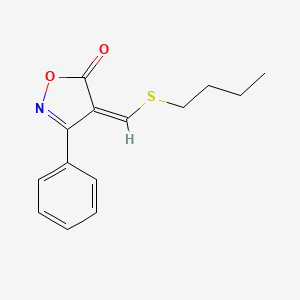
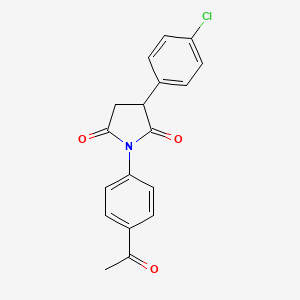
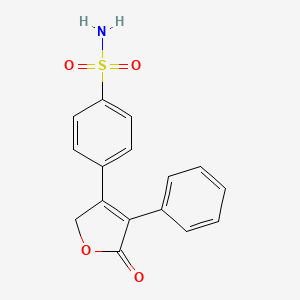
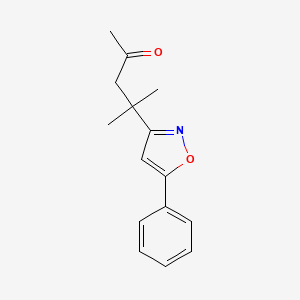


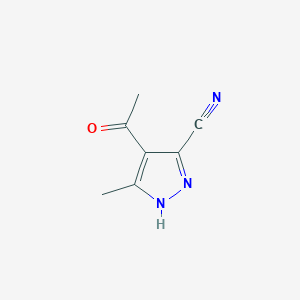
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
